molecular formula C24H46O5 B12675459 2,2-Bis-(hydroxymethyl)butyl(R)-12-hydroxyoleate CAS No. 67025-99-4

2,2-Bis-(hydroxymethyl)butyl(R)-12-hydroxyoleate

Cat. No.: B12675459
CAS No.: 67025-99-4
M. Wt: 414.6 g/mol
InChI Key: ZKAPWSZGZJBXME-QOYCNBSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is an organic compound with the molecular formula C24H46O5 It is a derivative of oleic acid, a monounsaturated fatty acid, and contains both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate typically involves the esterification of 12-hydroxyoleic acid with 2,2-bis-(hydroxymethyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester functional group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.

    Reduction: Reduction of the ester group can produce primary or secondary alcohols.

    Substitution: Substitution reactions can result in the formation of ethers or amines.

Scientific Research Applications

2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives.

    Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence the behavior of biological membranes and proteins. The compound’s amphiphilic nature enables it to act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis-(hydroxymethyl)propionic acid: A similar compound with two hydroxyl groups and a carboxylic acid functional group.

    2,2-Bis-(hydroxymethyl)butyric acid: Another similar compound with two hydroxyl groups and a carboxylic acid functional group.

Uniqueness

2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is unique due to its combination of hydroxyl and ester functional groups, as well as its long hydrocarbon chain derived from oleic acid. This structure imparts unique physical and chemical properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

67025-99-4

Molecular Formula

C24H46O5

Molecular Weight

414.6 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C24H46O5/c1-3-5-6-13-16-22(27)17-14-11-9-7-8-10-12-15-18-23(28)29-21-24(4-2,19-25)20-26/h11,14,22,25-27H,3-10,12-13,15-21H2,1-2H3/b14-11-/t22-/m1/s1

InChI Key

ZKAPWSZGZJBXME-QOYCNBSOSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CC)(CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.